Bioymifi

Descripción general

Descripción

Bioymifi es una nueva molécula pequeña que actúa como un mimético del ligando de muerte celular relacionado con el factor de necrosis tumoral (TRAIL). Es conocido por su capacidad de unirse al receptor de muerte 5 (DR5) en las células cancerosas, iniciando la apoptosis. Este compuesto ha llamado la atención en el campo de la oncología debido a su potencial como agente quimioterapéutico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Bioymifi se sintetiza a través de una serie de reacciones químicas que involucran la formación de un compuesto heterocíclico bromado. Los pasos clave incluyen:

- La reacción de isotiocianato de 4-bromofenilo con 2-aminotiazol para formar un intermedio de tiazolidinona.

- Este intermedio luego se hace reaccionar con furan-2-carbaldehído para producir el producto final, this compound .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente involucra técnicas de síntesis orgánica estándar como reflujo, cristalización y purificación mediante cromatografía en columna .

Análisis De Reacciones Químicas

DR5 Agonist Activity and Structural Mechanism

Bioymifi directly binds to DR5, triggering receptor clustering and subsequent caspase-8 activation via the formation of a death-inducing signaling complex (DISC) . Unlike natural ligands such as TRAIL, this compound bypasses decoy receptors, enhancing specificity for cancer cells. Structural studies suggest its activity relies on:

- Hydrophobic interactions with DR5’s extracellular domain.

- Allosteric modulation to stabilize receptor trimerization .

Apoptosis Induction Pathways

This compound’s activation of DR5 initiates caspase-dependent apoptosis through two primary pathways:

Key Steps in Apoptotic Signaling:

- DISC Formation : Caspase-8 recruitment leads to proteolytic activation.

- Effector Caspase Activation : Caspase-3/7 cleavage executes apoptosis.

- Mitochondrial Amplification : Caspase-8 cleaves Bid, triggering cytochrome c release .

Cellular Outcomes :

- Cell Cycle Arrest : G2/M phase arrest in multiple myeloma cells (U266 and U266/BR) at IC50 concentrations (10.4 µM and 20.9 µM, respectively) .

- Oxidative Stress : Elevated reactive oxygen species (ROS) and calcium influx in erythrocytes, contributing to eryptosis .

| Parameter | U266 Cells (IC50 = 10.4 µM) | U266/BR Cells (IC50 = 20.9 µM) |

|---|---|---|

| Apoptotic Cells (%) | 38.94 | 15.54 |

| G2/M Phase Arrest (%) | 42.1 | 29.8 |

| ROS Increase (Fold) | 2.3 | 1.8 |

Data derived from flow cytometry and XTT assays .

Cytotoxic Selectivity and Resistance Mechanisms

- Upregulated Anti-Apoptotic Proteins : Bcl-2 and survivin.

- Reduced DR5 Membrane Expression : Altered receptor trafficking .

Comparative Pharmacological Profiles

This compound’s efficacy contrasts with other DR5 agonists:

| Agent | Target Specificity | Resistance Profile | Apoptotic Efficiency (IC50 Range) |

|---|---|---|---|

| This compound | DR5-only | Moderate | 10–20 µM |

| TRAIL | DR4/DR5 | High | 1–10 nM |

| Lexatumumab | DR5-only | Low | 0.5–5 nM |

TRAIL and lexatumumab are biologic agents; this compound’s small-molecule nature enables oral bioavailability .

Aplicaciones Científicas De Investigación

Bioymifi tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar los efectos de las modificaciones estructurales en la actividad biológica.

Biología: Se investiga su papel en la inducción de la apoptosis en células cancerosas, lo que lo convierte en un posible candidato para la terapia contra el cáncer.

Medicina: Se explora su potencial como agente quimioterapéutico debido a su capacidad de inducir selectivamente la apoptosis en células cancerosas.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos .

Mecanismo De Acción

Bioymifi ejerce sus efectos imitando la actividad del ligando de muerte celular relacionado con el factor de necrosis tumoral (TRAIL). Tras unirse al dominio extracelular del receptor de muerte 5 (DR5) en las células cancerosas, this compound induce la agrupación y agregación de DR5, lo que lleva a la formación del complejo de señalización de inducción de muerte (DISC). Este complejo activa la caspasa-8, que a su vez activa las caspasas corriente abajo como la caspasa-3, lo que finalmente lleva a la apoptosis .

Compuestos similares:

TRAIL: Un ligando natural que se une a DR5 e induce la apoptosis.

Anticuerpos agonistas de DR5: Anticuerpos que se dirigen específicamente a DR5 e inducen la apoptosis.

Miméticos de Smac: Moléculas pequeñas que imitan la actividad del activador de caspasas derivado de la segunda mitocondria (Smac) y promueven la apoptosis.

Singularidad de this compound: this compound es único en su capacidad de actuar como un solo agente para inducir la agrupación y agregación de DR5, lo que lleva a la apoptosis sin la necesidad de agentes adicionales. Esta propiedad lo convierte en un candidato prometedor para la terapia contra el cáncer, ya que puede dirigirse selectivamente a las células cancerosas mientras se salvan las células normales .

Comparación Con Compuestos Similares

TRAIL: A naturally occurring ligand that binds to DR5 and induces apoptosis.

DR5 Agonistic Antibodies: Antibodies that specifically target DR5 and induce apoptosis.

Smac Mimetics: Small molecules that mimic the activity of second mitochondria-derived activator of caspases (Smac) and promote apoptosis.

Uniqueness of Bioymifi: this compound is unique in its ability to act as a single agent to induce DR5 clustering and aggregation, leading to apoptosis without the need for additional agents. This property makes it a promising candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells .

Actividad Biológica

Bioymifi is a small molecule classified as a death receptor 5 (DR5) agonist, primarily known for its potential in cancer therapy. It mimics the activity of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), selectively inducing apoptosis in cancer cells while sparing normal cells. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and relevant case studies.

This compound binds to the extracellular domain of DR5, leading to receptor clustering and subsequent activation of apoptotic pathways. The binding affinity of this compound to DR5 is characterized by a dissociation constant of approximately 1.2 µM . Upon activation, this compound triggers a cascade of intracellular signals that culminate in apoptosis, primarily through caspase-dependent mechanisms .

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against multiple myeloma cells. The compound was tested on both bortezomib-sensitive (U266) and bortezomib-resistant (U266/BR) cell lines. The results indicated:

- IC50 Values :

- U266 Cells: 10.4 µM

- U266/BR Cells: 20.9 µM

These values reflect the concentration at which this compound inhibits cell proliferation by 50% .

Cell Cycle Arrest and Apoptosis Induction

This compound treatment resulted in cell cycle arrest at the G2/M phase in both U266 and U266/BR cells. Flow cytometric analysis revealed an increased percentage of apoptotic cells post-treatment, confirming the compound's role in promoting apoptosis through DR5 activation .

Table: Summary of this compound's Biological Activity

| Parameter | U266 Cells | U266/BR Cells |

|---|---|---|

| IC50 (µM) | 10.4 | 20.9 |

| Apoptosis Induction | Yes | Yes |

| Cell Cycle Phase Arrest | G2/M | G2/M |

| Mechanism | Caspase-dependent apoptosis | Caspase-dependent apoptosis |

Case Studies and Research Findings

-

Multiple Myeloma Treatment :

A study evaluated the potential of this compound as a therapeutic agent for multiple myeloma, demonstrating its ability to significantly reduce cell viability and induce apoptosis in both sensitive and resistant cell lines . -

Intestinal Stem Cell Activity :

Research indicated that selective DR5 activation by this compound promotes intestinal stem cell (ISC) activity and epithelial regeneration. In experiments involving DR5 knockout mice, it was observed that this compound enhanced organoid growth and expression of ISC marker genes, highlighting its role beyond oncology into regenerative medicine . -

Comparative Studies with Other Agents :

In comparative studies with other TRAIL mimetics, this compound showed superior efficacy in inducing apoptosis in glioblastoma cells, reinforcing its potential as a leading candidate for further development in cancer therapies .

Propiedades

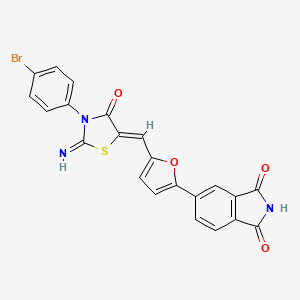

IUPAC Name |

5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBOWKXOFOTCMU-NLDKGBHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420071-30-2 | |

| Record name | 1420071-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Bioymifi and how does it exert its effect on cancer cells?

A1: this compound is a small molecule agonist that selectively binds to and activates Death Receptor 5 (DR5) []. This activation leads to DR5 clustering and aggregation, ultimately triggering the extrinsic apoptosis pathway in various cancer cell lines [, , ].

Q2: What types of cancer have shown sensitivity to this compound in preclinical studies?

A2: In vitro studies have demonstrated the anticancer activity of this compound against multiple myeloma [], cervical cancer [], and Burkitt's lymphoma [] cell lines.

Q3: How does this compound affect cell cycle progression in cancer cells?

A3: Treatment with this compound has been shown to induce cell cycle arrest. In human cervical cancer cells, this compound caused an increase in the percentage of cells in the S phase []. In Burkitt’s lymphoma cells, this compound treatment resulted in sub-S phase arrest [].

Q4: Beyond its direct effects on cancer cells, has this compound demonstrated any impact on other cell types relevant to disease progression?

A4: Yes, research suggests this compound might have a dual role in regulating cardiac fibroblast function []. While it promotes the proliferation of naive fibroblasts, it can induce apoptosis in activated myofibroblasts. This suggests a potential role for this compound in modulating cardiac fibrosis, a hallmark of heart failure.

Q5: Are there any preclinical studies exploring the use of this compound in heart failure models?

A5: Yes, studies using a chronic isoproterenol administration model of heart failure in mice have shown that DR5 activation by this compound can decrease cardiomyocyte death and cardiac fibrosis [, ]. This suggests a potential cardioprotective role for this compound.

Q6: What is known about the downstream signaling pathways activated by this compound?

A6: In cardiomyocytes, this compound's pro-hypertrophic effects are mediated by matrix metalloproteinase (MMP)-dependent cleavage of heparin-binding EGF-like growth factor (HB-EGF), leading to transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway [].

Q7: Has any research explored potential resistance mechanisms to this compound?

A7: While there is limited information available specifically on this compound resistance, the research highlights the need to further investigate potential mechanisms of resistance that may arise with this DR5 agonist [, ]. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve treatment outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.